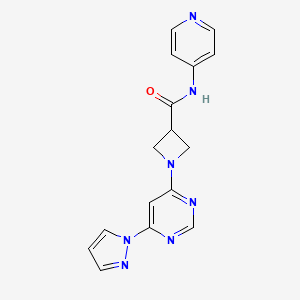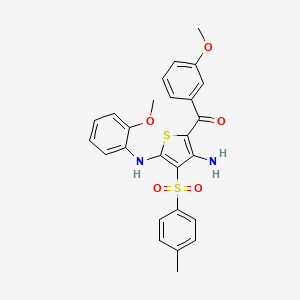
(3-Amino-5-((2-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Amino-5-((2-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C26H24N2O5S2 and its molecular weight is 508.61. The purity is usually 95%.
BenchChem offers high-quality (3-Amino-5-((2-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Amino-5-((2-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Analysis
The study by M. FathimaShahana and A. Yardily (2020) focused on the synthesis of a novel compound, employing techniques such as FTIR, 1H NMR, 13C NMR, and mass spectrometry for structural elucidation. Density functional theory (DFT) calculations were performed to analyze stability, intermolecular charge transfer, and molecular docking was utilized to investigate antiviral activity and pharmacokinetic behavior M. FathimaShahana & A. Yardily, 2020.
Potential in Drug Discovery
A compound synthesized from a related chemical structure was explored for its potential as a PET agent in imaging LRRK2 enzyme in Parkinson's disease. The synthesis involved multiple steps and yielded a compound with high radiochemical purity and specific activity, indicating its promise in neuroimaging applications Min Wang et al., 2017.
Crystal and Molecular Structure Analysis
Another study by B. Lakshminarayana et al. (2009) synthesized and characterized a compound via spectroscopy and X-ray diffraction (XRD), providing insights into its molecular and crystal structure. Such analyses contribute to understanding the material's physical and chemical properties, useful in materials science and pharmacology B. Lakshminarayana et al., 2009.
Anti-cancer Properties
Research on phenstatin analogs, such as (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, revealed their potential in inhibiting tubulin polymerization, inducing G2/M phase cell cycle arrest, and triggering apoptosis in leukemia cells. These findings suggest significant therapeutic potential against cancer H. I. Magalhães et al., 2013.
Schiff Base Derivatives and Antimicrobial Activity
The synthesis of novel Schiff bases using related compounds and their subsequent screening for antimicrobial activity exemplify the importance of such chemical entities in developing new antimicrobial agents. Some derivatives displayed excellent activity, highlighting the potential for further pharmaceutical development Divyaraj Puthran et al., 2019.
Eigenschaften
IUPAC Name |
[3-amino-5-(2-methoxyanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S2/c1-16-11-13-19(14-12-16)35(30,31)25-22(27)24(23(29)17-7-6-8-18(15-17)32-2)34-26(25)28-20-9-4-5-10-21(20)33-3/h4-15,28H,27H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVPQDAJSLAPDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC(=CC=C3)OC)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-5-((2-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(benzyloxy)benzyl]-2-chloro-N-ethylacetamide](/img/structure/B2698350.png)
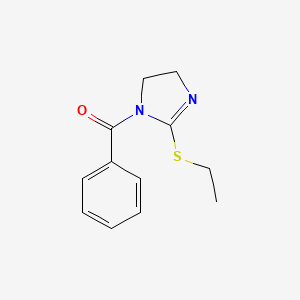
![1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenylurea](/img/structure/B2698353.png)
![rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans](/img/structure/B2698354.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2698358.png)
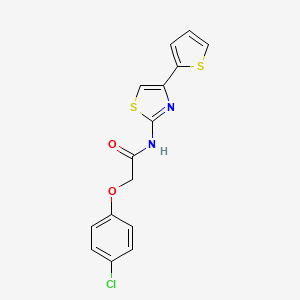
![1,3-dimethyl-6-propyl-5-((4-(trifluoromethyl)benzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2698362.png)
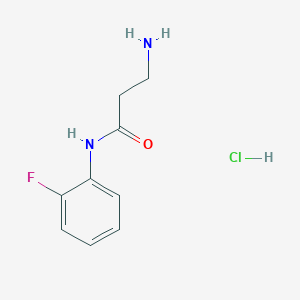
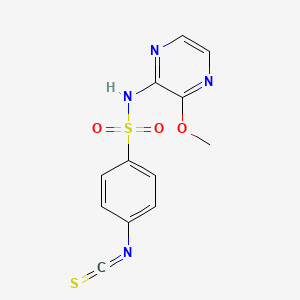
![3-((5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2698367.png)
![2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2698369.png)
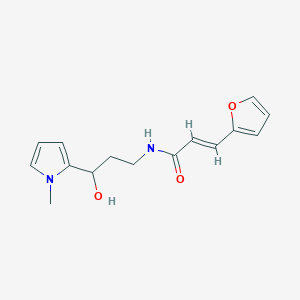
![ethyl 3-carbamoyl-2-(4-(methylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2698371.png)
